molecular formula C10H9NO5S B2455411 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid CAS No. 178755-54-9

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

Cat. No.: B2455411
CAS No.: 178755-54-9
M. Wt: 255.24
InChI Key: QXJJZZQKDCRNJJ-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a complex organic compound known for its unique chemical structure and diverse applications This compound features a benzisothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid typically involves the following steps:

    Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Oxidation: The benzisothiazole intermediate is then oxidized using agents such as hydrogen peroxide or peracids to introduce the dioxido groups.

    Introduction of the Propanoic Acid Moiety: This step involves the reaction of the oxidized benzisothiazole with a suitable propanoic acid derivative, often under basic conditions to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to sulfone derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

    Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted benzisothiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

This compound has shown promise in biological research due to its potential antimicrobial properties. Studies have indicated that derivatives of benzisothiazole can inhibit the growth of various bacterial and fungal strains .

Medicine

In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infections and inflammatory conditions .

Industry

Industrially, this compound is used in the formulation of biocides and preservatives. Its effectiveness in preventing microbial growth makes it valuable in products such as paints, coatings, and personal care items .

Mechanism of Action

The mechanism by which 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid exerts its effects involves the interaction with cellular components. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in metabolic pathways, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazolin-3-one: Known for its use as a preservative and biocide.

    2-Mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.

    Benzothiazole: A simpler structure with applications in dye synthesis and as a corrosion inhibitor.

Uniqueness

Its ability to undergo diverse chemical reactions and its effectiveness in various applications make it a unique and valuable compound in both research and industry .

Properties

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)17(11,15)16/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJJZZQKDCRNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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